N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide
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Overview
Description
N’-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a cyanobenzyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide typically involves multiple steps:
Formation of the Cyanobenzyl Intermediate: The initial step involves the preparation of 2-cyanobenzyl bromide from 2-cyanobenzyl alcohol through a bromination reaction using phosphorus tribromide (PBr3) under controlled conditions.
Condensation Reaction: The cyanobenzyl intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) to form the 4-[(2-cyanobenzyl)oxy]benzaldehyde intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyanobenzyl group.
Scientific Research Applications
N’-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylene]acetohydrazide
- N’-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylene]-2-hydroxy-2,2-diphenylacetohydrazide
Uniqueness
N’-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(2-cyanophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C21H22N4O3/c22-13-18-3-1-2-4-19(18)16-28-20-7-5-17(6-8-20)14-23-24-21(26)15-25-9-11-27-12-10-25/h1-8,14H,9-12,15-16H2,(H,24,26)/b23-14+ |
InChI Key |
UWMDBVVSDYILCK-OEAKJJBVSA-N |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3C#N |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3C#N |
Origin of Product |
United States |
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